REACTION_CXSMILES
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[F:1][C:2]([F:10])([F:9])[C:3]([F:8])([F:7])[C:4]([OH:6])=[O:5].CC([O-])(C)C.[K+:16]>CCOCC>[F:7][C:3]([F:8])([C:2]([F:10])([F:9])[F:1])[C:4]([O-:6])=[O:5].[K+:16] |f:1.2,4.5|
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Name
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Quantity
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20.5 g
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Type
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reactant
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Smiles
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FC(C(C(=O)O)(F)F)(F)F
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Name
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|
Quantity
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29.9 g
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Type
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reactant
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Smiles
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CC(C)(C)[O-].[K+]
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Name
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Quantity
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400 mL
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for 4 hours the suspension
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After 30 minutes the ice bath was removed
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Duration
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30 min
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Type
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FILTRATION
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Details
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was filtered
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Type
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WASH
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Details
|
the cake was washed with ether (200 mL)
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Type
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WAIT
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Details
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The fine white solid was placed under vacuum for 16 hours
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Duration
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16 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
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FC(C(=O)[O-])(C(F)(F)F)F.[K+]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |